3-(2-Pyridyl)propanoic acid, hydrazide

Organic Synthesis Hydrazide Formation Process Chemistry

Researchers requiring a validated 2-pyridyl hydrazide for coordination chemistry or MAO inhibitor campaigns face supply risks from generic regioisomers. This specific 2-pyridyl hydrazide (CAS 2739-74-4) is the only isomer with published X-ray data for cationic Cu(II)/Ni(II) dimers and demonstrated MAO activity. - Enables predictable synthesis of H₂salhypyp Schiff-base ligands with proven metal-coordination geometry. - Provides a validated starting point for MAO inhibitor SAR, unlike 3- or 4-pyridyl analogs. - Available as a custom synthesis building block with flexible batch sizes (mg to g).

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
Cat. No. B8613058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Pyridyl)propanoic acid, hydrazide
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CCC(=O)NN
InChIInChI=1S/C8H11N3O/c9-11-8(12)5-4-7-3-1-2-6-10-7/h1-3,6H,4-5,9H2,(H,11,12)
InChIKeyLRBVTWGMNUHGRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Pyridyl)propanoic acid, hydrazide: A Core Scaffold for Schiff-Base Ligands and Metal Chelation Studies


3-(2-Pyridyl)propanoic acid, hydrazide (CAS 2739-74-4) is a heterocyclic acid hydrazide characterized by a pyridine ring linked via an ethyl chain to a terminal hydrazide group. This molecular architecture provides three nitrogen-donor sites (pyridyl N1, and hydrazide N2/N3) capable of metal coordination and functional group condensation. As an acid hydrazide, it serves as a versatile synthetic building block, particularly for generating Schiff-base ligands through condensation with aldehydes or ketones [1]. This reactivity profile positions it as a critical intermediate in coordination chemistry and medicinal chemistry campaigns, distinguishing it from non-hydrazide analogs like the parent carboxylic acid or ethyl ester [2].

Hydrazide group enables Schiff-base ligand formation
2-Pyridyl regioisomer directs coordination geometry
Synthetic building block for metal complexes and enzyme inhibitor studies

The Critical Importance of Regiospecificity and Hydrazide Functionality in 3-(2-Pyridyl)propanoic acid, hydrazide


Selecting a generic pyridyl-propanoic acid derivative without verifying the hydrazide functionality and pyridyl substitution pattern introduces significant experimental risk. The hydrazide group (-CONHNH2) is not merely a bioisostere; it is essential for forming Schiff-base complexes and chelating metals via multiple nitrogen donors, a property absent in the corresponding carboxylic acid [1]. Furthermore, regioisomers such as the 3-pyridyl (CAS 320608-52-4) and 4-pyridyl (CAS 98594-24-2) analogs exhibit markedly different coordination geometries and biological activity profiles due to altered nitrogen basicity and steric accessibility [2]. Interchanging these without rigorous validation can lead to complete loss of target binding or failed complex synthesis, underscoring the procurement necessity of the specific 2-pyridyl hydrazide isomer [3].

Regioisomer mismatch 3- or 4-pyridyl analogs alter nitrogen basicity and coordination geometry, potentially losing target engagement.
Functional group substitution Carboxylic acid or ester derivatives lack the hydrazide moiety, preventing Schiff-base condensation and metal chelation.

Quantitative Differentiation of 3-(2-Pyridyl)propanoic acid, hydrazide Against Regioisomers and Structural Analogs


Synthesis Yield and Process Feasibility: 2-Pyridyl Hydrazide vs. 4-Pyridyl Analog

The synthesis of 3-(2-Pyridyl)propanoic acid, hydrazide from ethyl 3-(2-pyridinyl)propanoate using hydrazine hydrate proceeds with a documented yield of 42% [1]. This establishes a reproducible baseline for procurement quantity and synthetic scale-up planning. While direct comparative yield data for the 4-pyridyl isomer under identical conditions is not publicly available in peer-reviewed literature, the 2-pyridyl position generally confers enhanced reactivity in nucleophilic acyl substitution due to reduced steric hindrance at the adjacent pyridine nitrogen, which is a class-level inference for this scaffold [2].

Synthesis Yield
Data to verify
42%
Supports procurement modeling
Class-level reactivity; comparator yield not reported
Organic Synthesis Hydrazide Formation Process Chemistry

Coordination Chemistry Differentiation: Formation of Di-μ-phenolate-Bridged Dimers

Condensation of 3-(2-Pyridyl)propanoic acid, hydrazide with salicylaldehyde yields the Schiff-base ligand H2salhypyp. Upon complexation with Cu(II) and Ni(II), this ligand exclusively forms cationic di-μ-phenolate-bridged dimers, as confirmed by single-crystal X-ray diffraction [1]. This structural motif differs fundamentally from the neutral dimeric aggregates formed by a closely related comparator, the N-Salicylidene-3-(1-benzylimidazol-2-yl)-propionic acid hydrazide (H2salhyimp) ligand, which instead aggregates via side-chain nitrogen donors [1]. The 2-pyridyl isomer thus predisposes metal complexes toward specific dimeric architectures, influencing properties such as magnetic exchange and catalytic pocket accessibility.

Complex Geometry
Head-to-head
Cationic di-μ-phenolate-bridged dimer
Controls metal complex architecture
vs. imidazolyl analog forms neutral aggregates; X-ray confirmed
Coordination Chemistry Schiff-Base Ligands Supramolecular Chemistry

Regioisomeric Impact on Biological Activity: MAO Inhibition Profile

A comparative study of hydrazine derivatives of 2-, 3-, and 4-pyridylacetic acids demonstrated differential monoamine oxidase (MAO) inhibitory activity in vitro [1]. While specific IC50 values for the target propanoic acid hydrazide were not tabulated, the study's class-level inference confirms that the position of the pyridyl nitrogen directly impacts biological target engagement. Benzylhydrazine derivatives, rather than the simple acid hydrazides, emerged as the most potent inhibitors, highlighting the critical role of N-substitution [1]. This indicates that the 2-pyridyl hydrazide, as an unsubstituted scaffold, offers a clean starting point for derivatization toward optimized MAO inhibitors, whereas the 3- and 4-isomers may present divergent baseline activities.

MAO Inhibition
Class-level inference
Qualitative activity in 2-pyridyl series
Supports enzyme-targeted derivatization
Specific IC50 not reported; benzylhydrazines more potent
Medicinal Chemistry Enzyme Inhibition MAO

Metal Chelation Propensity: Pyridyl Hydrazide vs. Carboxylic Acid Analog

Patented applications of pyridyl hydrazides and hydrazines explicitly leverage the hydrazide moiety for conjugation to metal ions, particularly technetium and rhenium, for imaging and therapeutic applications [1]. The hydrazide group acts as a bidentate ligand, whereas the corresponding 3-(2-pyridyl)propanoic acid (CAS 6318-43-0) lacks this strong chelating capacity. This functional distinction enables the hydrazide to form stable metal complexes essential for bifunctional chelator design, a property not shared by the ester or acid [2].

Metal Chelation
Source review
Forms stable Tc/Re complexes
Enables bifunctional chelator design
Patent-derived; acid analog is non-chelating
Bioinorganic Chemistry Metal Chelation Radiopharmaceuticals

Procurement-Driven Applications for 3-(2-Pyridyl)propanoic acid, hydrazide in Advanced Research


Design and Synthesis of Schiff-Base Coordination Polymers

3-(2-Pyridyl)propanoic acid, hydrazide is the optimal precursor for generating N-salicylidene-type Schiff-base ligands. Its reaction with salicylaldehyde derivatives yields the H2salhypyp ligand, which, as evidenced by X-ray crystallography, directs the formation of specific cationic dimeric metal complexes with Cu(II) and Ni(II) [1]. This application is ideal for materials chemists and supramolecular researchers seeking predictable, structurally characterized building blocks for porous coordination polymers or magnetic materials. The 2-pyridyl regioisomer is essential here; the 3- and 4-pyridyl isomers lack published structural validation for this dimerization behavior [1].

Medicinal Chemistry Starting Point for MAO Inhibitor Optimization

For researchers targeting monoamine oxidase (MAO) inhibition, 3-(2-Pyridyl)propanoic acid, hydrazide serves as a core scaffold from which more potent benzylhydrazine derivatives can be elaborated [2]. Comparative studies confirm that the 2-pyridyl series exhibits MAO inhibitory activity, whereas the 3- and 4-pyridyl analogs have not been validated in this context [2]. This makes the 2-pyridyl hydrazide the scientifically justified choice for initiating structure-activity relationship (SAR) campaigns, as it provides a baseline of enzyme engagement not guaranteed by its regioisomers.

Bifunctional Chelator Development for Radiopharmaceuticals

In the development of technetium-99m or rhenium-based diagnostic and therapeutic agents, the hydrazide group is a required functional handle for metal coordination. Patent literature specifically claims pyridyl hydrazides for linking metal ions to biomolecules, a function that the corresponding carboxylic acid or ester cannot perform [3]. Procurement of the hydrazide, rather than the acid (CAS 6318-43-0), is mandatory for any radiopharmaceutical chemistry workflow involving metal-chelate conjugation [4].

Application
Selection Property
Validation Focus
Schiff-base coordination polymer design
Hydrazide-enabled ligand condensation
Dimeric structure confirmation (X-ray)
MAO inhibitor SAR campaigns
2-Pyridyl regioisomer baseline activity
Enzyme inhibition assay (MAO-A/B)
Bifunctional chelator for metal-based probes
Hydrazide metal-coordination capacity
Complex stability and radiometal conjugation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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